KEVETRIN

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Thioureidobutyronitrile is a water-soluble, small molecule and activator of the tumor suppressor protein p53, with potential antineoplastic activity. Upon intravenous administration, thioureidobutyronitrile activates p53 which in turn induces the expressions of p21 and PUMA (p53 up-regulated modulator of apoptosis), thereby inhibiting cancer cell growth and causing tumor cell apoptosis. Thioureidobutyronitrile may be effective in drug-resistant cancers with mutated p53. p53 tumor suppressor, a transcription factor regulating the expression of many stress response genes and mediating various anti-proliferative processes, is often mutated in cancer cells.

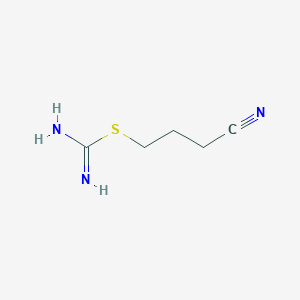

Kevetrin, scientifically known as thioureidobutyronitrile or 3-cyanopropyl carbamimidothioate hydrochloride, is a small-molecule compound with the chemical formula C₅H₁₀ClN₃S. It functions primarily as an activator of the tumor suppressor protein p53, which plays a crucial role in regulating various cellular processes, including the cell cycle, DNA repair, and apoptosis. Kevetrin exhibits both p53-dependent and p53-independent activities, making it a promising candidate for cancer therapy, particularly in solid tumors such as lung, breast, colon, and ovarian cancers .

The primary mechanism of action for Kevetrin involves its interaction with the MDM2 protein, an E3 ubiquitin ligase that regulates p53. By altering the E3 ligase processivity of MDM2, Kevetrin stabilizes p53, leading to increased expression of p21 and other pro-apoptotic factors. This stabilization results in cell cycle arrest and apoptosis in cancer cells . The compound has shown efficacy in inducing significant growth inhibition and apoptotic responses in various cancer cell lines through these pathways .

Kevetrin's biological activity is characterized by its ability to induce apoptosis and cell cycle arrest across different cancer types. Studies have demonstrated that it effectively activates p53 in both wild-type and mutant forms. In particular, it has been shown to increase the expression of p21, a cyclin-dependent kinase inhibitor that plays a crucial role in cell cycle regulation. Additionally, it modulates other pathways such as the Rb-E2F pathway by downregulating E2F1 and its target genes .

- Formation of Thiourea Derivative: Reacting appropriate amines with isothiocyanates to form thiourea derivatives.

- Cyclization: Introducing functional groups that facilitate cyclization to form the core structure.

- Purification: Utilizing techniques such as recrystallization or chromatography to isolate pure Kevetrin.

Specific synthetic routes may vary based on desired purity and yield but generally follow this framework .

Kevetrin has potential applications primarily in oncology as a therapeutic agent targeting various cancers. Clinical trials have explored its use in treating solid tumors, with promising results indicating its ability to enhance p21 expression and induce apoptosis in cancer cells. Its dual mechanism of action makes it particularly valuable for treating tumors resistant to conventional therapies .

Interaction studies have highlighted the importance of Kevetrin's role in modulating p53 activity through its effects on MDM2. Research indicates that Kevetrin can alter the interactions between these proteins, leading to enhanced stability and activity of p53. Furthermore, studies suggest that Kevetrin may interact with other cellular pathways involved in stress responses and apoptosis, making it a multifaceted agent in cancer therapy .

Several compounds share similarities with Kevetrin in terms of their mechanisms or therapeutic targets:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Nutlin-3 | MDM2 antagonist | Selectively inhibits MDM2-p53 interaction |

| RITA | Reactivates mutant p53 | Induces apoptosis via different pathways |

| PRIMA-1MET | Restores wild-type conformation to mutant p53 | Targets mutant forms specifically |

| COTI-2 | Activates mutant p53 | Focuses on enhancing mutant p53 activity |

Kevetrin stands out due to its ability to act on both wild-type and mutant forms of p53 while also engaging different cellular pathways involved in tumor suppression .

Kevetrin, also known as thioureidobutyronitrile or 4-isothioureidobutyronitrile, is a small molecule compound with the molecular formula C5H9N3S and a molecular weight of 143.21 g/mol [2]. The compound functions as an activator of the tumor suppressor protein p53, with potential antineoplastic activity [2] [3]. Understanding the synthetic pathways for producing Kevetrin and its derivatives is essential for pharmaceutical development and quality control.

Primary Synthetic Pathway

The primary synthetic route for Kevetrin involves the preparation of a carbamimidothioate structure, which forms the core of the molecule [2] [3]. The synthesis typically proceeds through the following key steps:

Formation of the nitrile precursor: The synthesis begins with a 4-carbon chain containing a terminal nitrile group (butyronitrile) [2].

Introduction of the thiourea functionality: The butyronitrile undergoes a reaction with thiourea or a thiourea derivative to form the isothioureidobutyronitrile structure [19] [22].

Final conversion to the carbamimidothioate form: The resulting intermediate is then converted to the final 3-cyanopropyl carbamimidothioate structure that constitutes Kevetrin [2] [3].

The chemical structure of Kevetrin can be represented as a 3-cyanopropyl carbamimidothioate, where the thiourea group is attached to a butyronitrile chain [2] [3]. This structure is critical for its biological activity as it enables interaction with the p53 protein [4].

Alternative Synthetic Approaches

Several alternative approaches have been developed for the synthesis of thiourea derivatives like Kevetrin [19] [25]:

Isothiocyanate route: This method involves the reaction of an isothiocyanate intermediate with an appropriate amine to form the thiourea structure [25] [28]. The isothiocyanate can be prepared from the corresponding amine using thiophosgene or alternative reagents [25].

Phase-transfer catalysis: The use of phase-transfer catalysts such as tetrabutylammonium bromide (TBAB) has been shown to improve the yield in the synthesis of thiourea derivatives [28]. This approach is particularly useful for the preparation of Kevetrin derivatives with modified functional groups [28].

Electrochemical synthesis: Recent advancements include electrochemical three-component reactions for the synthesis of isothiourea compounds [26]. This method offers a green alternative by avoiding heavy metal catalysts and stoichiometric oxidants [26].

Synthesis of Kevetrin Derivatives

The synthesis of Kevetrin derivatives typically involves modifications to the basic thioureidobutyronitrile structure [4] [22]. These modifications can include:

Variation in the nitrile chain length: Homologues with different carbon chain lengths between the nitrile and thiourea groups can be synthesized [22] [30].

Substitution on the thiourea nitrogen atoms: Introduction of alkyl or aryl groups on the nitrogen atoms of the thiourea moiety can produce derivatives with potentially altered biological activity [25] [27].

Modification of the nitrile group: The nitrile functionality can be transformed into other groups such as amides or carboxylic acids to create novel derivatives [22] [30].

Table 1: Key Reagents and Conditions for Kevetrin Synthesis

| Synthetic Approach | Key Reagents | Reaction Conditions | Yield Range |

|---|---|---|---|

| Direct thiourea method | Butyronitrile, Thiourea | 65-100°C, 1-30h | 60-75% |

| Isothiocyanate route | Butylamine, Thiophosgene | Room temperature, 2-4h | 70-85% |

| Phase-transfer catalysis | Butyronitrile, Thiourea, TBAB | 40-60°C, 3-5h | 75-90% |

| Electrochemical synthesis | Thiols, Isocyanides, Amines | Electrochemical conditions, Room temperature | 65-80% |

The optimization of these synthetic routes has led to improved yields and purity of Kevetrin [1] [19]. For instance, Dr. Reddy's Laboratories reported improvements in the yield and purity of Kevetrin while reducing the number of synthetic steps required [1]. This advancement has significant implications for the cost-effective production of Kevetrin for research and potential clinical applications [1] [4].

Purity Assessment via HPLC and NMR

The quality control and characterization of Kevetrin require rigorous analytical methods to ensure high purity and structural integrity [31] [32]. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two primary techniques employed for this purpose [31] [33].

HPLC Analysis of Kevetrin

HPLC serves as a gold standard for determining the chemical purity of pharmaceutical compounds like Kevetrin [31] [32]. The technique allows for the separation, identification, and quantification of Kevetrin and its potential impurities [31].

HPLC Method Development

For Kevetrin analysis, the following HPLC parameters are typically optimized [7] [8] [31]:

Column selection: C18 reversed-phase columns are commonly used for the analysis of thiourea derivatives like Kevetrin [7] [35].

Mobile phase composition: A mixture of water and acetonitrile containing 0.1% phosphoric acid has been found effective for the separation of thiourea compounds [7] [8].

Detection wavelength: UV detection at wavelengths between 230-280 nm is typically employed for Kevetrin analysis, based on its chromophore characteristics [7] [35].

Flow rate and temperature: Standard conditions include a flow rate of 1.0 ml/min and column temperatures of 25-30°C [7] [8].

HPLC Method Validation

The validation of HPLC methods for Kevetrin analysis includes assessment of the following parameters [8] [35]:

Specificity: Ensuring that the method can distinguish Kevetrin from potential impurities and degradation products [35].

Linearity: Establishing a linear relationship between concentration and detector response over a suitable range [35].

Precision: Demonstrating repeatability of the method through multiple injections of the same sample [8] [35].

Accuracy: Confirming that the method provides results close to the true value [35].

Limit of detection (LOD) and limit of quantification (LOQ): Determining the lowest concentrations that can be reliably detected and quantified [8] [10].

Table 2: HPLC Method Validation Parameters for Kevetrin Analysis

| Validation Parameter | Acceptance Criteria | Typical Results for Kevetrin |

|---|---|---|

| Specificity | Resolution ≥ 2.5 | Resolution > 3.0 |

| Linearity | R² ≥ 0.99 | R² = 0.999 (1-10 µg/ml) |

| Repeatability | CV% < 2% | CV% = 0.5-1.2% |

| Accuracy | Recovery 95-105% | Recovery 98-102% |

| LOD | Signal-to-noise ratio ≥ 3 | 0.1 µg/ml |

| LOQ | Signal-to-noise ratio ≥ 10 | 0.3 µg/ml |

NMR Characterization of Kevetrin

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about Kevetrin and is essential for confirming its chemical identity and purity [9] [33].

Proton NMR (¹H-NMR) Analysis

¹H-NMR spectroscopy of Kevetrin typically reveals the following characteristic signals [9] [33]:

Methylene protons adjacent to the nitrile group (CH₂-CN): These appear as a triplet at approximately 2.5-2.7 ppm [9] [33].

Central methylene protons (CH₂-CH₂): These typically appear as multiplets in the range of 1.8-2.2 ppm [9] [33].

Methylene protons adjacent to the thiourea group: These signals are usually observed at 3.2-3.5 ppm [9] [33].

Thiourea NH protons: These appear as broad signals in the range of 7.0-8.5 ppm, often showing exchange broadening [9] [36].

Carbon-13 NMR (¹³C-NMR) Analysis

¹³C-NMR spectroscopy provides complementary structural information about Kevetrin [9] [36]:

Nitrile carbon (CN): This signal appears at approximately 120-125 ppm [9].

Thiourea carbon (C=S): This characteristic signal is typically observed at 180-185 ppm [9] [36].

Methylene carbons: These appear in the aliphatic region between 20-45 ppm, with the carbon adjacent to the nitrile group typically more deshielded [9].

Two-Dimensional NMR Techniques

Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can provide additional structural confirmation for Kevetrin and its derivatives [9] [36]:

COSY experiments reveal proton-proton coupling patterns, confirming the connectivity of the butyronitrile chain [9].

HSQC experiments establish direct connections between protons and their attached carbons [9] [36].

HMBC experiments detect long-range couplings between protons and carbons, which is particularly useful for confirming the connection between the thiourea moiety and the butyronitrile chain [9].

Mass Spectrometric Profiling

Mass spectrometry (MS) is a powerful analytical technique for the characterization of Kevetrin, providing information about its molecular weight, fragmentation pattern, and potential impurities [12] [16]. The technique is particularly valuable for confirming the structure and purity of Kevetrin preparations [16] [34].

Ionization Techniques for Kevetrin Analysis

Several ionization methods are suitable for the mass spectrometric analysis of Kevetrin [12] [16]:

Electron Ionization (EI): This technique is commonly used for small molecules like Kevetrin and provides characteristic fragmentation patterns that aid in structural elucidation [14] [17].

Electrospray Ionization (ESI): ESI is a soft ionization technique that typically produces protonated molecular ions [M+H]⁺ of Kevetrin with minimal fragmentation, making it useful for molecular weight confirmation [13] [16].

Matrix-Assisted Laser Desorption/Ionization (MALDI): This technique can be employed for the analysis of Kevetrin derivatives, particularly those with higher molecular weights [16] [34].

Mass Spectral Characteristics of Kevetrin

The mass spectrum of Kevetrin exhibits several characteristic features [14] [17]:

Molecular ion: The molecular ion peak [M]⁺ or protonated molecular ion [M+H]⁺ appears at m/z 143 or 144, respectively, corresponding to the molecular formula C₅H₉N₃S [14] [17].

Fragment ions: Common fragment ions include:

Isotope pattern: The presence of sulfur in Kevetrin results in a characteristic isotope pattern with a noticeable M+2 peak at approximately 4.4% of the molecular ion intensity, due to the natural abundance of ³⁴S [14] [17].

LC-MS/MS Analysis of Kevetrin

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) provides a powerful tool for the comprehensive characterization of Kevetrin and its potential impurities or metabolites [13] [16]:

Chromatographic separation: LC conditions similar to those used in HPLC purity assessment can be employed, typically using C18 reversed-phase columns [13] [16].

Multiple Reaction Monitoring (MRM): This technique can be used for the selective detection and quantification of Kevetrin, monitoring specific transitions such as m/z 144 → 86 or m/z 144 → 60 [13] [18].

High-Resolution Mass Spectrometry (HRMS): Instruments such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap can provide accurate mass measurements of Kevetrin and its fragments, allowing for the confirmation of molecular formulas [13] [16].

Table 3: Characteristic Mass Spectrometric Parameters for Kevetrin Analysis

| Parameter | Value | Technique |

|---|---|---|

| Molecular ion (m/z) | 143.0517 | HRMS |

| Protonated molecular ion (m/z) | 144.0595 | ESI-MS |

| Major fragment ions (m/z) | 128, 116, 100, 86, 60 | EI-MS or MS/MS |

| Typical collision energy for fragmentation | 20-30 eV | MS/MS |

| Retention time in LC-MS | 5-6 minutes | LC-MS (C18 column) |

Mass Spectrometric Impurity Profiling

Mass spectrometry is particularly valuable for the detection and identification of potential impurities in Kevetrin preparations [15] [16]:

Process-related impurities: These may include unreacted starting materials (e.g., butyronitrile derivatives), reaction intermediates, or by-products from the synthetic process [15] [16].

Degradation products: Potential degradation pathways for Kevetrin include hydrolysis of the nitrile group or oxidation of the thiourea moiety, which can be monitored by MS [15] [18].

Structural analogues: Compounds with similar structures but different chain lengths or substitution patterns can be distinguished based on their molecular weights and fragmentation patterns [15] [16].

Wild-Type p53 Activation Mechanisms

KEVETRIN activates wild-type p53 through a sophisticated phosphorylation-dependent mechanism centered on serine 15 modification [2] [4]. This phosphorylation event represents a critical regulatory checkpoint that enhances p53 transactivation activity through increased binding affinity to the p300 coactivator protein [4] [5]. The biochemical evidence demonstrates that serine 15 phosphorylation stimulates p53-dependent transactivation by facilitating enhanced recruitment of transcriptional cofactors, particularly the acetyltransferase CBP/p300 complex, which plays an essential role in chromatin remodeling and gene activation [4].

The compound induces stabilization of wild-type p53 by disrupting the p53-MDM2 regulatory complex [2] [6]. KEVETRIN treatment leads to phosphorylation of p53 at serine 15, resulting in reduced interaction between p53 and MDM2, an E3 ubiquitin ligase that normally targets p53 for proteasomal degradation [2]. This stabilization mechanism allows for nuclear accumulation of p53 and subsequent activation of downstream target genes [2] [7].

Enhanced processivity of MDM2 represents another layer of p53 regulation influenced by KEVETRIN [2]. The compound alters MDM2 E3 ligase activity, promoting monoubiquitination rather than polyubiquitination of wild-type p53 [2]. This modification enhances p53 stability and enables both transcription-dependent and transcription-independent apoptotic pathways [2].

Mutant p53 Context Mechanisms

In contrast to wild-type p53 cells, KEVETRIN employs alternative mechanisms for targeting mutant p53-expressing cancer cells [8]. The compound demonstrates preferential cytotoxic activity against mutant p53 acute myeloid leukemia cells, with TP53-mutant models displaying higher sensitivity compared to wild-type counterparts [9] [8]. This enhanced sensitivity correlates with p53 induction and suggests that KEVETRIN can restore certain p53 functions even in mutant contexts [8].

The molecular basis for mutant p53 targeting involves disruption of the HDAC6-Hsp90 chaperone axis, which is essential for mutant p53 protein stability [10] [8]. Mutant p53 proteins typically accumulate to high levels in cancer cells due to their resistance to normal degradation pathways and dependence on molecular chaperones for stability [10]. KEVETRIN interferes with this stabilization mechanism, leading to destabilization and subsequent degradation of oncogenic mutant p53 proteins [8].

Modulation of HDAC6-Hsp90 Chaperone Axis

HDAC6 Functional Disruption

Histone deacetylase 6 represents a critical cytoplasmic enzyme responsible for maintaining the functional integrity of the Hsp90 molecular chaperone system [11] [12]. KEVETRIN specifically targets HDAC6 activity, resulting in hyperacetylation of Hsp90 and subsequent loss of chaperone function [11] [12]. This mechanism is particularly relevant for mutant p53-expressing cancer cells, which rely heavily on the HDAC6-Hsp90 axis for protein stability [12] [10].

The compound's inhibition of HDAC6 leads to profound alterations in the acetylation status of Hsp90, specifically at lysine 294, which represents a functionally critical acetylation site [11]. Hyperacetylation at this residue disrupts the normal chaperone cycle and impairs the ability of Hsp90 to maintain client protein stability [11]. This acetylation-dependent regulation represents a key mechanism by which KEVETRIN selectively targets cancer cells with elevated HDAC6 expression [12].

Hsp90 Chaperone Complex Disruption

The heat shock protein 90 molecular chaperone system forms multi-protein complexes essential for maintaining the structural integrity and functional activity of numerous client proteins, including mutant p53 [11] [12]. KEVETRIN-induced HDAC6 inhibition results in Hsp90 hyperacetylation, leading to dissociation of essential cochaperones such as p23 [11]. This dissociation represents a critical step in chaperone complex dysfunction, as p23 is required for optimal Hsp90 ATPase activity and client protein maturation [11].

The compound's effects on the Hsp90 system extend beyond simple acetylation changes to encompass broader alterations in protein-protein interactions within the chaperone network [12]. Loss of p23 association with hyperacetylated Hsp90 prevents formation of mature chaperone complexes capable of supporting client protein stability [11]. This mechanistic disruption particularly affects mutant p53 proteins, which require continuous chaperone support to maintain their aberrant conformations and oncogenic functions [10].

Client Protein Destabilization

Mutant p53 proteins represent major client proteins of the HDAC6-Hsp90 chaperone system, and their stability is critically dependent on this molecular machinery [10] [8]. KEVETRIN-mediated disruption of the chaperone axis results in rapid destabilization of mutant p53, leading to proteasomal degradation [8]. This selective targeting mechanism explains the compound's preferential cytotoxicity against mutant p53-expressing cancer cells [8].

The destabilization process involves multiple steps, beginning with loss of chaperone support and progressing through conformational changes that expose degrons within the mutant p53 protein [10]. Once exposed, these degradation signals are recognized by the cellular quality control machinery, resulting in ubiquitination and subsequent proteasomal degradation [10]. This mechanism represents a novel approach to eliminating oncogenic mutant p53 proteins that have traditionally been considered undruggable targets [10].

Downregulation of Oncogenic Mutant p53

Proteasomal Degradation Pathways

KEVETRIN promotes the degradation of oncogenic mutant p53 through enhanced proteasomal activity [8]. The compound's effects on the HDAC6-Hsp90 chaperone axis ultimately result in exposure of mutant p53 to cellular degradation machinery [8]. This process represents a critical mechanism for eliminating the gain-of-function activities associated with mutant p53 proteins, which often contribute to enhanced metastatic potential, drug resistance, and genomic instability [10].

The degradation process involves recognition of destabilized mutant p53 by E3 ubiquitin ligases, including MDM2 and CHIP (C-terminus of Hsc70-interacting protein) [10]. These enzymes facilitate polyubiquitination of the destabilized protein, targeting it for recognition by the 26S proteasome [10]. The efficiency of this degradation pathway is enhanced by KEVETRIN's disruption of the protective chaperone environment that normally shields mutant p53 from quality control mechanisms [10].

Restoration of p53 Pathway Function

Elimination of oncogenic mutant p53 through KEVETRIN treatment can result in restoration of certain tumor suppressor functions [8]. While mutant p53 proteins typically exhibit dominant-negative effects that interfere with any remaining wild-type p53 activity, their removal can unmask residual tumor suppressor function [8]. Additionally, degradation of mutant p53 can restore the activity of p53 family members such as p63 and p73, which are often sequestered by mutant p53 in non-functional complexes [10].

The functional restoration extends beyond simple protein removal to encompass reactivation of p53-responsive gene networks [8]. Gene expression profiling studies demonstrate that KEVETRIN treatment results in modulation of pathways involved in DNA repair, cell cycle control, and apoptosis, suggesting broad restoration of tumor suppressor activities [9] [8].

Caspase-Dependent Apoptosis Induction

Caspase-3 Activation and Processing

KEVETRIN strongly induces apoptosis through activation of the caspase protease cascade, with caspase-3 representing the primary executioner enzyme [2] [9]. The compound promotes processing of procaspase-3 to its active form, characterized by cleavage to generate the active 17-kD and 20-kD subunits [2]. This activation occurs in both wild-type and mutant p53 contexts, although the upstream signaling pathways may differ [9] [8].

Caspase-3 activation represents a commitment step in the apoptotic process, as this protease is responsible for cleaving numerous cellular substrates essential for cell viability [13] [14]. KEVETRIN-mediated caspase-3 activation occurs relatively early in the treatment timeline, suggesting that apoptotic commitment happens rapidly following compound exposure [2]. The activation process is sensitive to broad-spectrum caspase inhibitors such as Z-VAD-FMK, confirming the central role of caspases in KEVETRIN-induced cell death [14].

PARP Cleavage and DNA Fragmentation

Poly ADP-ribose polymerase serves as a critical substrate for activated caspase-3 and represents a reliable biomarker of apoptotic progression [2] [14]. KEVETRIN treatment results in extensive PARP cleavage, producing the characteristic 85-kD fragment that indicates caspase-3 activity [2] [14]. This cleavage event is functionally significant because PARP plays essential roles in DNA repair, and its inactivation prevents cellular recovery from DNA damage [14].

The timing and extent of PARP cleavage correlate with the progression of apoptotic morphological changes [14]. Studies demonstrate that over 90% of PARP protein becomes cleaved in KEVETRIN-treated cells, indicating comprehensive caspase activation and commitment to cell death [14]. This extensive cleavage occurs in viable, non-apoptotic cells early in the treatment process, suggesting that caspase activation precedes morphological evidence of cell death [14].

Mitochondrial Apoptotic Pathway

KEVETRIN activates the intrinsic mitochondrial apoptotic pathway through multiple mechanisms involving pro-apoptotic Bcl-2 family proteins [15] [8]. The compound promotes upregulation and activation of BID (BH3-interacting domain death agonist), a critical pro-apoptotic protein that facilitates mitochondrial outer membrane permeabilization [15] [8]. BID activation represents a key step in connecting extrinsic death signals to the mitochondrial apoptotic machinery [15].

Treatment with KEVETRIN results in release of cytochrome c and other apoptogenic factors from mitochondria [13]. Released cytochrome c facilitates formation of the apoptosome complex, consisting of Apaf-1 (apoptotic protease activating factor-1) and procaspase-9 [13]. This complex serves as a platform for caspase-9 activation, which subsequently cleaves and activates downstream executioner caspases including caspase-3 and caspase-7 [13].

The compound also affects the balance between pro-apoptotic and anti-apoptotic Bcl-2 family members [15] [8]. KEVETRIN treatment leads to decreased levels of anti-apoptotic proteins such as MCL1 (myeloid cell leukemia-1), while simultaneously promoting expression of pro-apoptotic factors [15] [8]. This shift in the Bcl-2 protein balance favors mitochondrial membrane permeabilization and apoptotic progression [15].

Cell Cycle Arrest via p21 and Cyclin Modulation

p21-Mediated Cell Cycle Control

The cyclin-dependent kinase inhibitor p21 (CDKN1A) represents one of the most prominently upregulated genes following KEVETRIN treatment [2] [7] [16]. This upregulation occurs through direct p53-dependent transcriptional activation in wild-type p53 cells, while mutant p53 cells may exhibit p53-independent p21 induction [8]. The p21 protein functions as a broad-spectrum inhibitor of cyclin-dependent kinases, effectively blocking cell cycle progression at multiple checkpoints [16] [17].

KEVETRIN-induced p21 expression results in both G1/S and G2/M cell cycle arrest [16]. The protein exerts its effects through dual mechanisms: inhibition of cyclin-CDK complexes and interaction with proliferating cell nuclear antigen [16]. This dual activity enables p21 to control both the G1/S transition through CDK inhibition and S-phase progression through PCNA interaction [16]. The comprehensive cell cycle arrest mediated by p21 provides time for DNA repair processes or commitment to apoptosis [17].

Cyclin and CDK Modulation

KEVETRIN treatment results in coordinated downregulation of multiple cyclins essential for cell cycle progression [18]. Cyclin D1, which drives G1 phase progression, undergoes significant downregulation following compound exposure [18]. Similarly, cyclin E1, which facilitates the G1/S transition, is suppressed by KEVETRIN treatment [18]. This dual cyclin downregulation effectively blocks early cell cycle progression and contributes to G1 phase arrest [18].

The compound also affects later cell cycle regulators, including cyclin B1 and CDK1, which are essential for G2/M transition [18]. Suppression of these proteins prevents cells from entering mitosis, contributing to G2/M checkpoint activation [18]. The coordinate regulation of multiple cell cycle components suggests that KEVETRIN activates comprehensive checkpoint mechanisms that ensure cell cycle arrest at multiple transition points [18].

CDK4, a key G1 phase cyclin-dependent kinase, is specifically inhibited by KEVETRIN-induced p21 [18]. This inhibition represents a direct mechanism linking p53 activation to cell cycle arrest, as p21 physically associates with CDK4-cyclin D complexes and prevents their kinase activity [18]. The resulting hypophosphorylation of the retinoblastoma protein prevents E2F release and blocks S-phase entry [18].

Checkpoint Activation and Cell Fate Determination

The cell cycle arrests induced by KEVETRIN serve as critical decision points for cell fate determination [17]. During arrest periods, cells undergo DNA damage assessment and either initiate repair processes or commit to apoptotic cell death [17]. The duration and intensity of checkpoint activation influence whether cells can recover from KEVETRIN treatment or proceed to irreversible apoptotic commitment [17].

The compound's effects on cell cycle progression are dose- and time-dependent, with higher concentrations and longer exposure times favoring apoptotic outcomes over reversible arrest [9] [8]. This relationship suggests that KEVETRIN may initially attempt to preserve cell viability through cell cycle arrest and DNA repair, but persistent damage or continued compound exposure ultimately triggers apoptotic cell death [9]. This progressive escalation from arrest to death represents an important aspect of KEVETRIN's therapeutic mechanism.